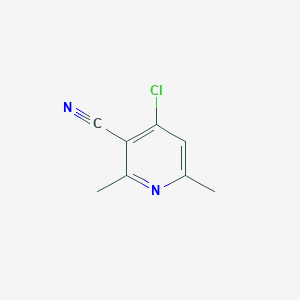

4-Chloro-2,6-dimethylpyridine-3-carbonitrile

描述

4-Chloro-2,6-dimethylpyridine-3-carbonitrile is a halogenated cyanopyridine derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position, methyl groups at the 2- and 6-positions, and a nitrile group at the 3-position. This compound belongs to a class of molecules with significant applications in medicinal chemistry and materials science due to its electronic and steric properties. Its synthesis typically involves chlorination of precursor pyridines using reagents like POCl₃ or PCl₅ under controlled conditions . The nitrile group enhances reactivity for further functionalization, while the chloro and methyl substituents modulate solubility, stability, and intermolecular interactions.

属性

IUPAC Name |

4-chloro-2,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-8(9)7(4-10)6(2)11-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDMFGVPELWNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile involves several steps. One method starts with 2,6-dimethyl-4-pyrone as the raw material. The process includes ammonolysis aromatization reaction with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product. This is followed by chlorination and deprotection in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine. Finally, nitration of 4-chloro-2,6-dimethylpyridine with a dehydrating agent/nitric acid yields this compound .

化学反应分析

4-Chloro-2,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It reacts with hydrazine hydrate, hydroxylamine, and anthranilic acid to form pyrazolo, isoxazolo, and pyridoquinazoline derivatives.

Alkylation Reactions: Alkylation with ethyl chloroacetate or phenacyl bromide followed by cyclization in NaOH produces thienopyridine derivatives.

Oxidation and Reduction Reactions: These reactions are less commonly reported but can be inferred based on the functional groups present in the compound.

科学研究应用

4-Chloro-2,6-dimethylpyridine-3-carbonitrile is used in various scientific research applications, including:

作用机制

The mechanism of action of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the cyano group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and derivatives formed from this compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

A key positional isomer of the target compound is 2-chloro-4,6-dimethylpyridine-3-carbonitrile , where the chlorine substituent shifts to the 2-position. Structural and vibrational analyses reveal distinct differences:

Table 1: Bond Length and Vibrational Comparisons

| Parameter | 4-Chloro-2,6-dimethylpyridine-3-carbonitrile | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile |

|---|---|---|

| C1-C2 (Å) | 1.412 (gas), 1.411 (aqueous) | 1.410 (gas), 1.405 (aqueous) |

| C3-C12 (Å) | 1.505 (gas/PCM) | 1.501 (gas/PCM) |

| C≡N Stretch (cm⁻¹) | ~2,216 (IR) | ~2,216 (IR) |

| C-Cl Stretch (cm⁻¹) | Not reported | 3076–3140 (IR, gas phase) |

- Structural Impact : The chlorine position alters bond polarization, with the 2-chloro isomer showing shorter C1-C2 bonds in aqueous environments, suggesting enhanced solvation effects .

- Vibrational Modes : The 2-chloro derivative exhibits unique C-Cl stretching vibrations (~3076–3140 cm⁻¹) absent in the 4-chloro isomer. Conversely, the 4-chloro compound may display stronger ring deformation modes due to steric interactions between substituents .

Functional Group Variants

2.2.1. 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile

Replacing chlorine with a hydroxyl group introduces hydrogen-bonding capabilities:

Table 2: Key Differences Between Hydroxy and Chloro Derivatives

| Property | 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile | This compound |

|---|---|---|

| O-H/N-H Stretch (cm⁻¹) | 3350–3543 (IR) | Absent |

| C8 (CH₃) δ (ppm) | 43.14 (¹³C NMR) | 43.14 (similar, but electronic shifts vary) |

| Solubility | Higher in polar solvents | Lower due to hydrophobic Cl/CH₃ groups |

- Biological Activity : The hydroxy derivative demonstrates enhanced antimicrobial activity due to hydrogen bonding with target enzymes, whereas the chloro analog exhibits superior anticancer activity, likely due to improved membrane permeability .

2.2.2. 2-(4-Chlorophenylamino)-4,6-dimethylpyridine-3-carbonitrile This derivative introduces an amino-linked aryl group:

- Spectroscopy : Shows NH stretching at 3260 cm⁻¹ (IR) and aromatic proton signals at δ 6.4–7.2 (¹H NMR) .

- Reactivitiy: The amino group enables nucleophilic substitution or coordination chemistry, contrasting with the inert C-Cl bond in the parent compound .

Electronic and Pharmacological Comparisons

Table 3: Electronic Properties via NMR Chemical Shifts

| Carbon Position | 2-Hydroxy Derivative (δ, ppm) | 2-Chloro Derivative (δ, ppm) |

|---|---|---|

| C1 | 188.02 | 147.97 |

| C3 | 181.85 | 141.92 |

| C5 | 185.51 | 148.58 |

- Electronic Effects : The hydroxy derivative’s carbons (C1, C3, C5) are deshielded compared to the chloro analog, indicating stronger electron-withdrawing effects from the hydroxyl group .

- Pharmacokinetics : Chloro derivatives generally exhibit longer metabolic half-lives due to reduced oxidative degradation, whereas hydroxy compounds are more prone to phase II conjugation .

生物活性

4-Chloro-2,6-dimethylpyridine-3-carbonitrile is a compound of significant interest in the fields of chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits properties that make it suitable for various applications in medicinal chemistry.

Biological Activity Overview

-

Antibacterial Activity :

- Derivatives of this compound have shown potential antibacterial effects. Research indicates that modifications of this compound can enhance its efficacy against various bacterial strains .

-

Respiratory System Impact :

- The primary target of this compound appears to be the respiratory system , where it can cause respiratory irritation . This effect suggests that exposure to the compound should be managed carefully in laboratory and industrial settings .

-

Biochemical Pathways :

- The compound may influence pathways related to respiratory function and the inflammatory response , highlighting its potential implications in respiratory health .

Target and Mode of Action

- The primary mode of action involves respiratory irritation, which can lead to inflammation and other respiratory complications. The exact biochemical mechanisms are still under investigation but are believed to involve modulation of inflammatory mediators in the respiratory tract .

Pharmacokinetics

- Safety data indicate that this compound can be harmful if ingested, inhaled, or absorbed through the skin. Proper handling and storage conditions are essential to minimize exposure risks .

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound derivatives against various cancer cell lines:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 8b | A-549 (Lung) | 2.9 |

| 8b | HEPG2 (Liver) | 2.6 |

| 8b | HCT-116 (Colon) | 2.3 |

These results indicate that certain derivatives possess notable anticancer properties, suggesting potential therapeutic applications .

Bioconversion Studies

A study on the bioconversion of related pyridine derivatives showed that specific conditions (e.g., temperature) significantly affect product yield. For instance, at optimal temperatures (30 °C - 35 °C), conversion rates were approximately 97% after six hours . This highlights the relevance of environmental factors in the compound's biological activity.

常见问题

Q. What are the key steps for synthesizing 4-Chloro-2,6-dimethylpyridine-3-carbonitrile?

The synthesis typically involves nucleophilic substitution reactions. For example, a chloro-substituted pyridine precursor (e.g., 2-chloro-4,6-dimethylpyridine-3-carbonitrile) can react with amines or other nucleophiles under controlled conditions. Solvents like dimethylformamide (DMF) and catalysts such as Pd/C are often used to facilitate substitutions. Post-synthesis purification via column chromatography or recrystallization ensures high yields and purity .

Q. How can the molecular structure of this compound be experimentally validated?

Combined spectroscopic and computational methods are recommended:

- IR/Raman spectroscopy : Assign vibrational modes (e.g., C≡N stretching at ~2200 cm⁻¹, C-Cl stretching at ~600 cm⁻¹) and compare with DFT/B3LYP/6-31G* simulations .

- NMR : Analyze chemical shifts (e.g., δ ~150–160 ppm for C≡N in -NMR) and compare with GIAO/B3LYP/6-311++G**-predicted values .

- X-ray crystallography : Resolve bond lengths (e.g., C-Cl ~1.73 Å) and angles to validate geometry .

Q. What factors influence the stability of this compound in solution?

Stability depends on:

- Solvent polarity : Aqueous solutions enhance hydration, as seen in solvation energy calculations (ΔG ≈ -25 kcal/mol for similar derivatives) .

- Substituent effects : The electron-withdrawing Cl group stabilizes the ring via resonance, while methyl groups increase steric protection .

- pH : Acidic conditions may hydrolyze the nitrile group, necessitating neutral or mildly basic buffers .

Advanced Research Questions

Q. How do substituents (Cl vs. OH) affect the electronic properties of 4,6-dimethylpyridine-3-carbonitrile derivatives?

Comparative DFT studies on 2-chloro- and 2-hydroxy- analogs reveal:

- HOMO-LUMO gaps : Cl reduces the gap (ΔE ≈ 4.5 eV) vs. OH (ΔE ≈ 5.2 eV), increasing reactivity .

- Electrophilicity : Cl derivatives exhibit higher global electrophilicity indices (ω ≈ 2.8 eV), enhancing electron-accepting capacity .

- NBO analysis : Cl withdraws electron density (-0.25 e), while OH donates (+0.15 e), altering charge distribution .

Q. What computational methods are optimal for modeling the vibrational spectra of this compound?

- DFT/B3LYP/6-31G *: Accurately predicts IR/Raman frequencies (RMSD <10 cm⁻¹ vs. experimental data) .

- Solvent modeling : Use IEFPCM or SMD models to simulate aqueous environments, adjusting force constants (e.g., C≡N stretching: +5% in solution) .

- Vibrational assignments : Combine potential energy distribution (PED) analysis with experimental spectra to resolve overlapping modes .

Q. How can bioactivity be assessed for this compound derivatives?

Methodologies include:

- Molecular docking : Screen against targets like enzymes (e.g., kinases) using AutoDock Vina; validate binding affinities (ΔG < -7 kcal/mol) .

- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against E. coli or S. aureus .

- ADMET prediction : Use SwissADME to evaluate pharmacokinetics (e.g., logP ≈ 2.5 for optimal bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。